6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine

Lipophilicity Druglikeness Permeability

Choose this 4,6-disubstituted pyrimidine to access a unique kinase inhibitor scaffold with two chiral centers and enhanced CNS permeability. The 3,5-dimethylpiperidine and N-methylamino pattern delivers distinct steric and H-bond profiles critical for target selectivity. Ideal for SAR around PI3K/mTOR and neurological targets. Request a quote for your specific stereochemistry and purity requirements.

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
CAS No. 1514292-25-1
Cat. No. B1470607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine
CAS1514292-25-1
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=NC=NC(=C2)NC)C
InChIInChI=1S/C12H20N4/c1-9-4-10(2)7-16(6-9)12-5-11(13-3)14-8-15-12/h5,8-10H,4,6-7H2,1-3H3,(H,13,14,15)
InChIKeyVPJCYVVGOPRABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,5-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine (CAS 1514292-25-1): Procurement-Relevant Chemical Identity and Kinase-Targeted Scaffold Overview


6-(3,5-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine (CAS 1514292-25-1; molecular formula C12H20N4; molecular weight 220.31 g/mol) is a 4,6-disubstituted pyrimidine derivative bearing a 3,5-dimethylpiperidine ring at position 6 and a methylamino group at position 4 . The compound belongs to the aminopyrimidine class of ATP-competitive kinase inhibitors, exemplified by its inclusion in patent filings describing heterocyclic compounds as modulators of kinase activity for hyperproliferative disease treatment [1]. Unlike mono-substituted or unsubstituted piperidine analogs, the 3,5-dimethyl substitution pattern introduces two chiral centers, generating stereoisomeric complexity that may influence target binding and pharmacokinetic properties.

Why 6-(3,5-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine Cannot Be Replaced by Generic Piperidine-Pyrimidine Analogs in Kinase-Targeted Research


The 4,6-disubstituted pyrimidine scaffold is highly sensitive to substituent identity at both the piperidine and exocyclic amine positions. The 3,5-dimethylpiperidine moiety in this compound provides a distinct steric and lipophilic profile compared to unsubstituted piperidine, 2,6-dimethylpiperidine, or 4,4-disubstituted analogs [1]. The N-methyl group at position 4 alters the hydrogen-bond donor/acceptor balance relative to the primary amine analog (CAS 1492871-16-5), affecting both target engagement and passive permeability . These structural distinctions are consequential in the context of kinase inhibitor SAR, where even single-methyl substitutions can shift selectivity profiles across the kinome by orders of magnitude [2]. The quantitative evidence below demonstrates that procurement of this specific compound, rather than a generic 6-piperidinyl-pyrimidin-4-amine, is warranted when the 3,5-dimethyl-N-methyl substitution pattern is structurally required for target interaction or pharmacokinetic optimization.

Quantitative Differentiation Evidence: 6-(3,5-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine vs. Closest Structural Analogs


Lipophilicity Differentiation: Comparative LogP of 6-(3,5-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine vs. Unsubstituted Piperidine Analog

The 3,5-dimethyl substitution on the piperidine ring increases lipophilicity relative to the unsubstituted piperidine analog. Computational LogP predictions for the target compound yield a value of approximately 2.1–2.5 (calculated via fragment-based methods), compared to approximately 1.2–1.5 for N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine (CAS 1505070-92-7), representing a LogP increase of approximately 0.6–1.3 log units . This magnitude of lipophilicity shift is consistent with the known contribution of two methyl groups to LogP (approximately 0.5–0.6 per methyl in aliphatic systems). The 2,6-dimethylpiperidine isomer (CAS 2098140-56-6) exhibits a similar LogP but with distinct conformational preferences due to the proximity of methyl groups to the pyrimidine ring attachment point [1].

Lipophilicity Druglikeness Permeability

Hydrogen-Bond Donor Count Differentiation: N-Methyl vs. Primary Amine at Pyrimidine 4-Position

The N-methyl substituent at the pyrimidine 4-position reduces the hydrogen-bond donor (HBD) count from 2 to 1 relative to the primary amine analog 6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-amine (CAS 1492871-16-5) . The target compound (HBD = 1, HBA = 2) is predicted to have improved passive permeability and reduced P-glycoprotein (P-gp) susceptibility compared to the primary amine analog (HBD = 2, HBA = 2), a property critical for achieving adequate intracellular or CNS exposure [1]. This is consistent with the established medicinal chemistry principle that reducing HBD count generally improves membrane permeability when other parameters are held constant.

Hydrogen bonding Permeability Target engagement

Kinase Inhibitor Scaffold Provenance: Patent Inclusion of 3,5-Dimethylpiperidine-Pyrimidine Motif in PI3K/mTOR Inhibitor Series

The 3,5-dimethylpiperidine-pyrimidine substructure present in the target compound is specifically claimed in patent filings describing PI3K and mTOR kinase inhibitors [1]. US Patent 10766879 and related filings (NantBioScience, Inc.) disclose pyrimidine derivatives as kinase inhibitors, with the 3,5-dimethylpiperidine moiety explicitly enumerated among preferred substituents for engagement of the kinase ATP-binding pocket [1]. In contrast, the unsubstituted piperidine analog is not specifically exemplified in the same patent series, suggesting that the dimethyl substitution contributes meaningfully to target binding affinity or selectivity in this chemotype [2].

Kinase inhibition PI3K Cancer

Topological Polar Surface Area (TPSA) and Rotatable Bond Comparison for CNS Multiparameter Optimization

The target compound possesses a computed topological polar surface area (TPSA) of approximately 41–45 Ų and 2 rotatable bonds, placing it within the favorable range for CNS druglikeness (TPSA < 60–70 Ų; rotatable bonds ≤ 3) [1]. In comparison, the pyrazolo[3,4-d]pyrimidine analog incorporating the same 3,5-dimethylpiperidine substituent has a larger TPSA (approximately 65–75 Ų) due to the additional nitrogen atoms in the fused ring system, potentially limiting CNS penetration . This physicochemical differentiation is directly relevant for neuroscience-targeted kinase inhibitor programs, where CNS exposure is required.

CNS druglikeness TPSA Blood-brain barrier penetration

Stereochemical Complexity: Chiral Center Count and Implications for Target Selectivity

The 3,5-dimethylpiperidine ring in the target compound introduces two chiral centers (at piperidine positions 3 and 5), yielding four potential stereoisomers (cis and trans racemates, each resolvable into enantiomers) . This stereochemical complexity contrasts with the achiral 4,4-dimethylpiperidine analog and the 2,6-dimethylpiperidine isomer, which has different stereochemical properties (the cis-2,6 isomer is meso; the trans isomer is chiral) . In kinase drug discovery, increased stereochemical complexity has been correlated with higher target selectivity and improved clinical success rates [1]. The specific cis-3,5-dimethylpiperidine conformation places both methyl groups in equatorial positions, creating a defined steric envelope that may contribute to kinase selectivity.

Stereochemistry Selectivity Molecular recognition

Procurement Scenarios for 6-(3,5-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine in Kinase-Targeted Drug Discovery and Chemical Biology


PI3K/mTOR Kinase Inhibitor Hit-to-Lead Chemistry

This compound serves as a direct scaffold hop or building block for PI3K and mTOR kinase inhibitor programs, as evidenced by its patent inclusion in NantBioScience kinase inhibitor filings [1]. The 3,5-dimethylpiperidine-pyrimidine core provides a validated starting point for SAR exploration around the kinase ATP-binding site, with the N-methyl group offering a synthetic handle for further derivatization or optimization of pharmacokinetic properties. Procurement of this specific compound, rather than the unsubstituted piperidine or primary amine analog, is warranted when the patent-defined substitution pattern must be maintained for IP positioning or when the dimethyl substitution is required for target selectivity.

CNS-Penetrant Kinase Probe Development

The favorable physicochemical profile (TPSA ≈ 41–45 Ų, HBD = 1, rotatable bonds = 2, MW = 220.31) positions this compound within the CNS druglikeness space [2]. It is suitable as a chemical probe or lead fragment for kinase targets implicated in neurological disorders (e.g., GSK3β, LRRK2) where blood-brain barrier penetration is essential. The N-methyl group reduces hydrogen-bond donor count compared to primary amine analogs, which is predicted to improve passive CNS penetration. Researchers should select this compound over the primary amine analog (CAS 1492871-16-5) when CNS exposure is a program requirement.

Stereochemistry-Dependent Selectivity Profiling

The two chiral centers in the 3,5-dimethylpiperidine moiety enable stereochemistry-dependent kinase selectivity studies [3]. This compound is appropriate for programs where the specific chirality of the piperidine substituent influences kinase binding mode, as demonstrated in related chemotypes. Procurement of stereochemically defined material, with explicit specification of cis vs. trans configuration and enantiomeric purity, enables rigorous SAR investigation that cannot be achieved with achiral piperidine analogs or racemic mixtures of different dimethyl substitution patterns.

Physicochemical Property Benchmarking Against In-Class Analogs

This compound can serve as a reference standard for comparing the impact of piperidine substitution patterns (3,5-dimethyl vs. 2,6-dimethyl vs. unsubstituted) on key druglike properties including lipophilicity, solubility, and permeability [4]. Its intermediate LogP (~2.1–2.5) and single HBD make it a useful comparator for profiling how incremental structural changes affect ADME parameters within a congeneric series. Procurement alongside the closest analogs enables systematic physicochemical SAR studies essential for lead optimization decision-making.

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